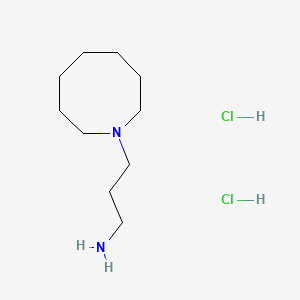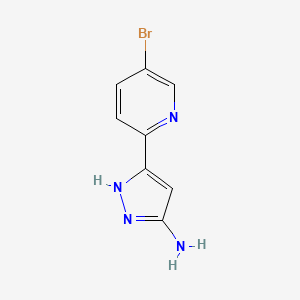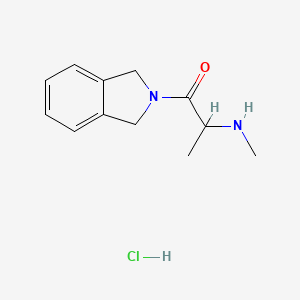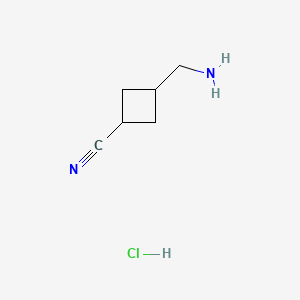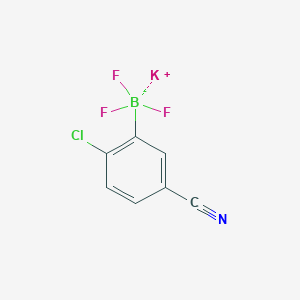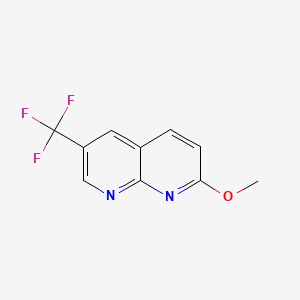![molecular formula C9H12O3 B13472018 Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The bicyclo[2.1.1]hexane framework is a saturated bicyclic structure that is often incorporated into bio-active compounds. This compound is particularly notable for its sp3-rich chemical space, which makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of alkenes, which can be achieved using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical [2+2] cycloaddition process. This method can be challenging due to the need for specialized equipment and conditions, but it remains a viable route for producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate undergoes several types of chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for creating new compounds with potential bioactivity.
Biology: Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound’s sp3-rich framework makes it a promising scaffold for drug development, potentially leading to new therapeutic agents.
Industry: It can be used in the synthesis of various materials and chemicals, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate is unique due to its sp3-rich chemical space and the specific arrangement of its bicyclic framework. This uniqueness makes it a valuable scaffold for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-8-4-9(5-8,3-6(8)10)7(11)12-2/h3-5H2,1-2H3 |
InChI Key |
FFCAXLAJBWHMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CC2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


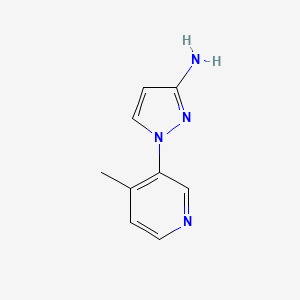
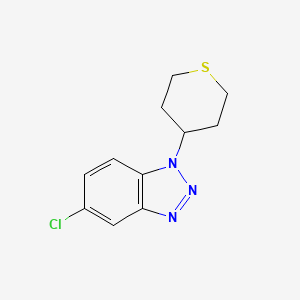
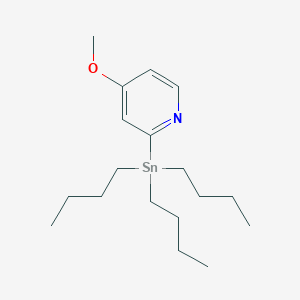
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

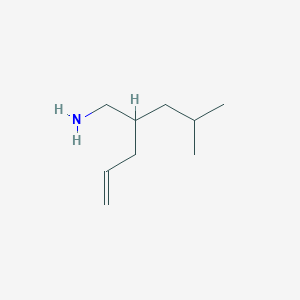
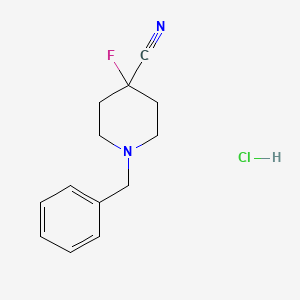
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
